Cas no 914453-95-5 (Atosiban Acetate)

Atosiban Acetate 化学的及び物理的性質
名前と識別子
-
- Atosiban Acetate
- 1-{[7-(2-Amino-2-oxoethyl)-13-sec-butyl-16-(4-ethoxybenzyl)-10-(1 -hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pent aazacycloicosan-4-yl]carbonyl}prolylornithylglycinamide acetate ( 1:
- Glycinamide, O-ethyl-N-(3-mercapto-1-oxopropyl)-D-tyrosyl-L-isoleucyl-L-threonyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithyl-, cyclic (1→5)-disulfide, monoacetate (salt) (9CI)
- Tractocil
- Tractocile
- DTXSID60238569
- 914453-95-5
- ATOSIBAN ACETATE [WHO-DD]
- EX-A7437
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE, MONOACETATE (SALT)
- G13510
- OXYTOCIN, 1-(3-MERCAPTOPROPANOIC ACID)-2-(O-ETHYL-D-TYROSINE)-4-L-THREONINE-8-L-ORNITHINE-, ACETATE
- AKOS030485985
- acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- UNII-0P5DNO7CEF
- SCHEMBL4410202
- ATOSIBAN ACETATE [EMA EPAR]
- Q27237053
- DA-50781
- MFCD08692014
- CHEMBL5315050
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE, ACETATE (1:1)
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULPHIDE, ACETATE (1:1)
- 0P5DNO7CEF
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULPHIDE, MONOACETATE (SALT)
- DTXCID60161060
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin Acetate
- C45H71N11O14S2
-
- インチ: 1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1
- InChIKey: SVDWBHHCPXTODI-QIWYXCRTSA-N
- ほほえんだ: C(=O)(O)C.C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O
計算された属性
- せいみつぶんしりょう: 1053.46233833g/mol
- どういたいしつりょう: 1053.46233833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 水素結合受容体数: 17
- 重原子数: 72
- 回転可能化学結合数: 18
- 複雑さ: 1810
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 454Ų
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
Atosiban Acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Atosiban Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1240819-250mg |
Atosiban Acetate |
914453-95-5 | 98% | 250mg |
$155 | 2024-06-06 | |
LKT Labs | A7657-1 mg |
Atosiban Acetate |
914453-95-5 | ≥95% | 1mg |
$417.40 | 2023-07-11 | |
TargetMol Chemicals | T5148-5 mg |
Atosiban acetate |
914453-95-5 | 99.84% | 5mg |
¥ 580 | 2023-07-11 | |
TargetMol Chemicals | T5148-10 mg |
Atosiban acetate |
914453-95-5 | 99.84% | 10mg |
¥ 880 | 2023-07-11 | |
Biosynth | FA40914-250 mg |
Atosiban acetate |
914453-95-5 | 250MG |
$925.00 | 2023-01-04 | ||
Biosynth | FA40914-50 mg |
Atosiban acetate |
914453-95-5 | 50mg |
$274.00 | 2023-01-04 | ||
TargetMol Chemicals | T5148-100 mg |
Atosiban acetate |
914453-95-5 | 99.84% | 100MG |
¥ 2,380 | 2023-07-11 | |
TRC | A791890-250mg |
Atosiban Acetate |
914453-95-5 | 250mg |
$ 1748.00 | 2023-04-19 | ||
TargetMol Chemicals | T5148-50mg |
Atosiban acetate |
914453-95-5 | 99.84% | 50mg |
¥ 1490 | 2024-07-20 | |
TargetMol Chemicals | T5148-25mg |
Atosiban acetate |
914453-95-5 | 99.84% | 25mg |
¥ 1150 | 2024-07-20 |
Atosiban Acetate 関連文献
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
Atosiban Acetateに関する追加情報
Atosiban Acetate (CAS No. 914453-95-5): A Comprehensive Overview
Atosiban Acetate (CAS No. 914453-95-5) is a synthetic oxytocin receptor antagonist that has gained significant attention in the field of obstetrics and gynecology. This compound is primarily used for the prevention of preterm labor, a condition that poses substantial risks to both the mother and the fetus. The development and clinical application of Atosiban Acetate have been driven by its unique mechanism of action and favorable safety profile, making it a valuable therapeutic option in modern medicine.
The chemical structure of Atosiban Acetate is characterized by its ability to selectively bind to and block oxytocin receptors, thereby inhibiting the uterine contractions that can lead to preterm labor. This selective antagonism is crucial for its efficacy, as it minimizes the potential side effects associated with non-selective oxytocin receptor antagonists. The compound is typically administered via subcutaneous injection, which allows for rapid absorption and onset of action.
Recent research has further elucidated the mechanisms underlying the therapeutic effects of Atosiban Acetate. A study published in the Journal of Obstetrics and Gynaecology Research (2021) demonstrated that Atosiban Acetate not only inhibits uterine contractions but also reduces inflammation and oxidative stress in the uterine tissue. These findings suggest that the compound may have broader therapeutic applications beyond preterm labor prevention, such as in the management of other obstetric conditions characterized by excessive uterine activity.
Clinical trials have consistently shown that Atosiban Acetate is effective in delaying preterm birth when administered to women with signs of imminent preterm labor. A meta-analysis published in the Cochrane Database of Systematic Reviews (2020) reviewed multiple randomized controlled trials and concluded that Atosiban Acetate significantly reduced the risk of delivery within 7 days of treatment compared to placebo. Additionally, the compound was associated with a lower incidence of neonatal complications, such as respiratory distress syndrome and intraventricular hemorrhage.
The safety profile of Atosiban Acetate has also been extensively evaluated. Common side effects reported in clinical trials include headache, nausea, and dizziness, which are generally mild and transient. More serious adverse events are rare, and the compound has been well-tolerated in both short-term and long-term use. These findings have contributed to its approval by regulatory agencies such as the European Medicines Agency (EMA) and its inclusion in clinical guidelines for the management of preterm labor.
In addition to its established role in obstetrics, there is growing interest in exploring the potential applications of Atosiban Acetate in other areas of medicine. Preliminary studies have investigated its use in conditions such as endometriosis, where excessive uterine activity and inflammation play a significant role. A study published in the American Journal of Obstetrics & Gynecology (2022) reported promising results in reducing pain and improving quality of life in women with endometriosis treated with Atosiban Acetate.
The future development of Atosiban Acetate is likely to focus on optimizing its formulation and delivery methods to enhance patient convenience and compliance. Ongoing research is also aimed at identifying biomarkers that can predict response to treatment, which could help personalize therapy for individual patients. Furthermore, there is potential for combining Atosiban Acetate with other pharmacological agents to achieve synergistic effects and improve outcomes.
In conclusion, Atosiban Acetate (CAS No. 914453-95-5) represents a significant advancement in the field of obstetrics and gynecology. Its unique mechanism of action, favorable safety profile, and proven efficacy make it an essential tool for preventing preterm labor and improving maternal and neonatal outcomes. As research continues to uncover new applications and optimize its use, Atosiban Acetate is poised to play an increasingly important role in modern medical practice.
914453-95-5 (Atosiban Acetate) 関連製品
- 90779-69-4(Atosiban)
- 97048-13-0(Urofollitropin)
- 26995-91-5(Oxytocin,4-L-threonine- (8CI,9CI))
- 77-09-8(Phenolphthalein)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 2171629-65-3(3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)
- 1396890-46-2((2E)-3-(2-chlorophenyl)-1-4-(2-hydroxypropyl)piperazin-1-ylprop-2-en-1-one hydrochloride)
- 627068-42-2((2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide)
- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
